molecular formula C11H10N2OS B3597009 5-methyl-N-(pyridin-3-yl)thiophene-3-carboxamide

5-methyl-N-(pyridin-3-yl)thiophene-3-carboxamide

Cat. No.: B3597009
M. Wt: 218.28 g/mol
InChI Key: SHJZWAQUAZXSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is a chemical compound with the linear formula C11H10N2OS . It has a molecular weight of 218.279 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-methyl-N-3-pyridinyl-3-thiophenecarboxamide is represented by the linear formula C11H10N2OS . For more detailed structural information, you may refer to resources like ChemSpider .


Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methyl-N-3-pyridinyl-3-thiophenecarboxamide are not well-documented. The compound has a molecular weight of 218.279 . For more detailed information, you may need to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, you should refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.

Future Directions

Given the limited information available on 5-methyl-N-3-pyridinyl-3-thiophenecarboxamide, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more studies could be conducted to explore its potential applications, especially given its affinity for human Rad51 .

Properties

IUPAC Name

5-methyl-N-pyridin-3-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8-5-9(7-15-8)11(14)13-10-3-2-4-12-6-10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJZWAQUAZXSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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